

Critical Safety Notice: Handling Oleandrin

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Compound Focus: Oleandrin

CAS No.: 465-16-7

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Oleandrin has a **very narrow therapeutic window**, meaning the difference between an active dose and a toxic or fatal dose is small [1] [2]. The tables below include known toxicological parameters. Extreme caution is required for all in vivo work.

- **Toxic Blood Concentration:** ~1-2 ng/mL [1] [2].
- **Fatal Blood Concentration:** ~20 ng/mL [1] [2].
- **Lethal Dose:** Ingestion of 5-15 leaves of *Nerium oleander* can be fatal for adults; a single leaf can be lethal for a child [1] [2].

Oleandrin Pharmacokinetic & Physicochemical Data

The following tables summarize key data relevant for designing in vivo studies.

Table 1: Basic Physicochemical Properties of Oleandrin

Property	Description / Value
IUPAC Name	16-(acetyloxy)-3-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide [1] [2]
Molecular Formula	C ₃₂ H ₄₈ O ₉ [1] [2]

Property	Description / Value
Molecular Weight	576.727 Da [1] [2]
Solubility	Lipid-soluble; insoluble in water; soluble in methanol, ethanol, and chloroform [1] [2]
Melting Point	250 °C [1] [2]

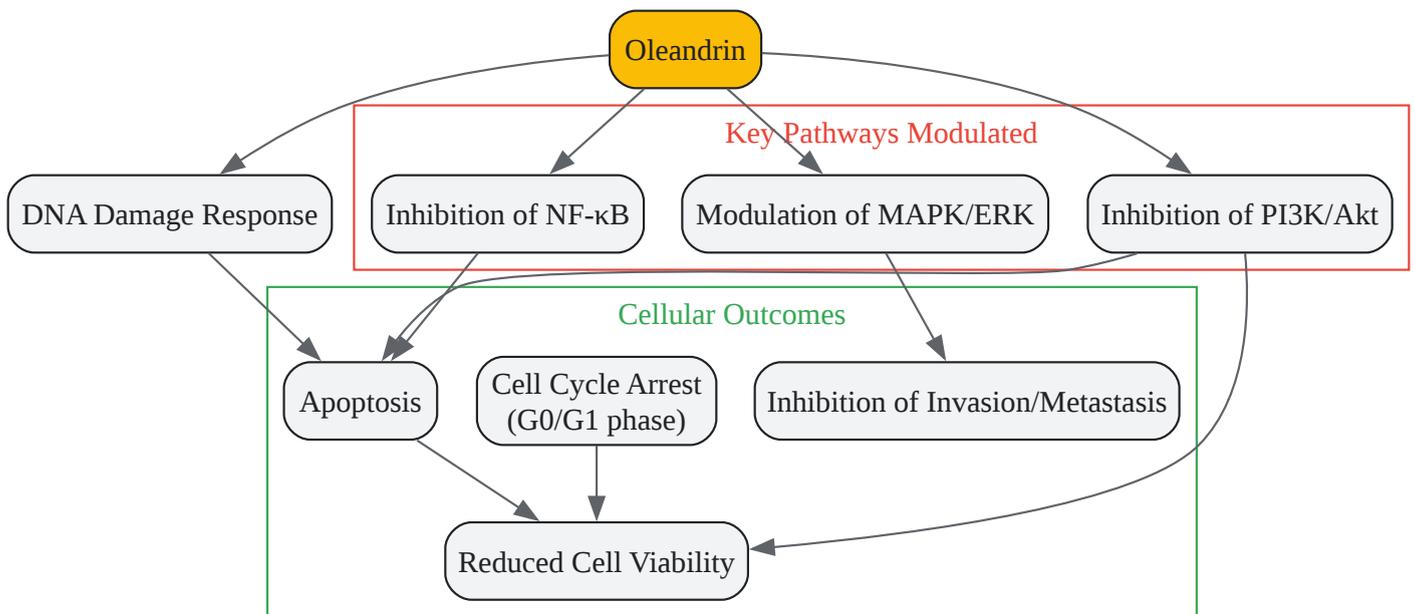
Table 2: Reported Pharmacokinetic Parameters and Toxicological Data

Parameter	Findings / Value	Notes / Context
Bioavailability	7.0% (in rats, oral administration) [3] [4]	Indicates low oral absorption.
Half-life	~2.3 hours (as reported in a review) [5]	Requires further validation.
Distribution	Rapidly absorbed; crosses the blood-brain barrier [5] [6]	Suggests potential for CNS activity and toxicity.
Metabolism	Metabolized in the liver and intestine to oleandrigenin (aglycone) [5] [1]	
Excretion	Feces (~66%), Urine (~8%) [5]	Major route is fecal.
Enterohepatic Circulation	Inferred to be likely [1] [2]	May prolong exposure and half-life.
Toxic Blood Conc.	1 - 2 ng/mL [1] [2]	Critical safety threshold.
Fatal Blood Conc.	~20 ng/mL [1] [2]	Critical safety threshold.

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges.

FAQ 1: What are the primary mechanisms of oleandrin's anti-cancer activity we should consider for in vivo models? Oleandrin exerts anti-cancer effects through multiple pathways, and your model selection should account for this. The primary mechanisms are summarized in the diagram below.



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FAQ 2: Our oral administration of oleandrin shows low efficacy. What could be the issue? The most likely cause is the **low oral bioavailability (7.0%)** confirmed in rats [3] [4]. Consider these troubleshooting steps:

- **Verify Formulation:** **Oleandrin** is lipid-soluble [1] [2]. Ensure it is properly solubilized (e.g., in a vehicle containing ethanol, cremophor, or other acceptable solvents for your model) to maximize absorption.
- **Consider Administration Route:** If oral delivery is not essential, explore other routes. Intravenous administration bypasses absorption issues. Note that **oleandrin** is also rapidly absorbed through the oral mucosa [5].
- **Monitor for Enterohepatic Circulation:** Be aware that **oleandrin** is suspected to undergo enterohepatic circulation [1] [2]. This re-circulation can lead to secondary plasma concentration peaks and complicate the interpretation of PK/PD data.

FAQ 3: How can we accurately measure oleandrin concentration in plasma or tissues? Due to the low (ng/mL) toxic concentrations, highly sensitive methods are required. The gold standard is **Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS)** [3] [4].

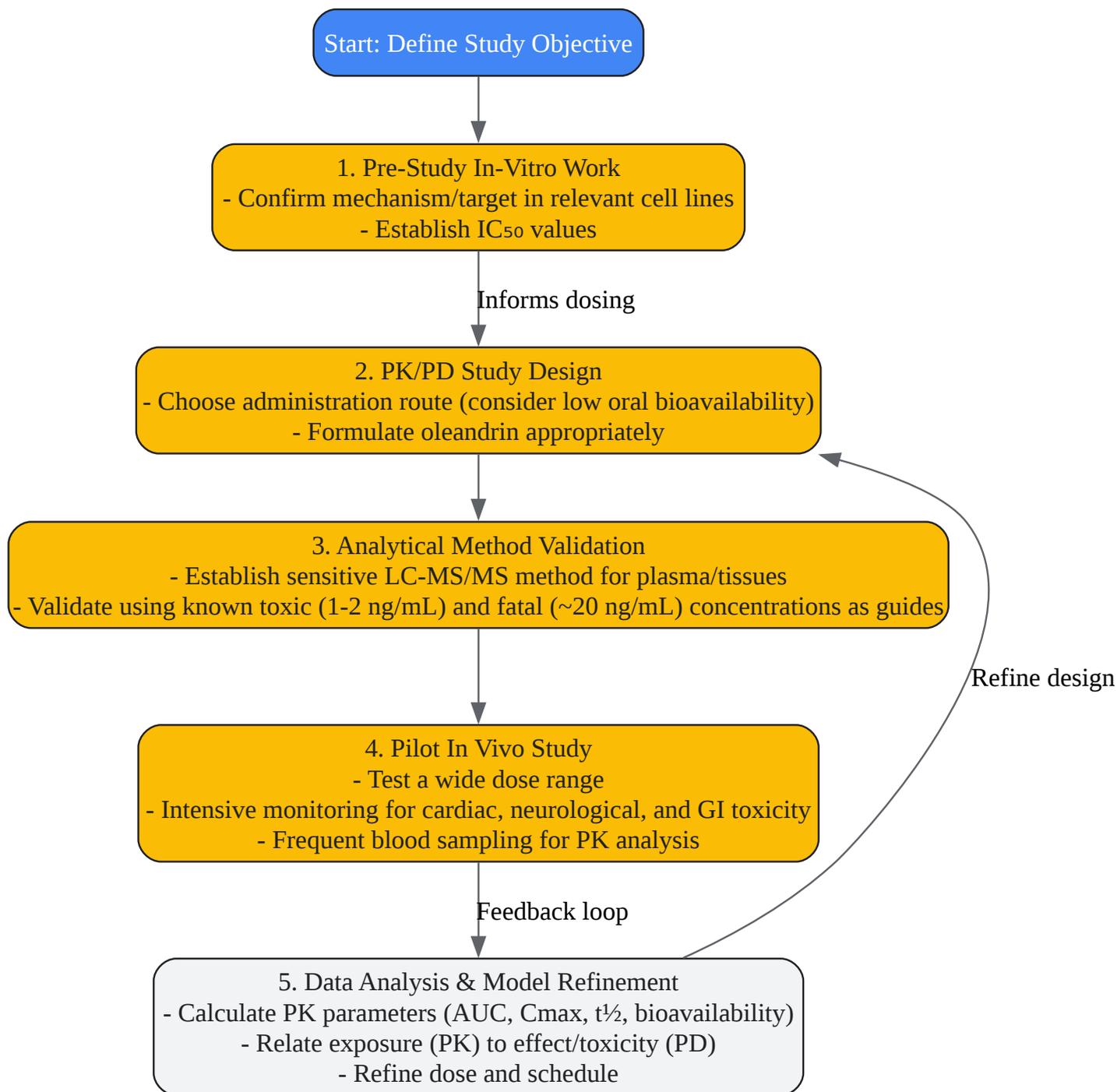
- **Recommended Protocol:** A published UPLC-MS/MS method for rat plasma can be adapted [3].
 - **Sample Prep:** Use liquid-liquid extraction (e.g., with methylene chloride or ethyl acetate) for plasma sample cleanup.
 - **Chromatography:** A UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) with a gradient elution of acetonitrile and water (with 0.1% formic acid) is effective.
 - **MS Detection:** Use ESI positive ion mode and Multiple Reaction Monitoring (MRM). The transition for **oleandrin** is **m/z 577 → 145** [3]. The internal standard Ouabain has been used in other methods [1].

FAQ 4: What are the critical toxicity symptoms we must monitor in our animal models? **Oleandrin** poisoning presents typical symptoms of cardiac glycoside toxicity. You should establish rigorous monitoring protocols for:

- **Cardiac Symptoms:** Bradycardia (slow heart rate), arrhythmias, and atrioventricular block are primary concerns and can be fatal [1] [2] [3].
- **Neurological Symptoms:** Weakness, confusion, and seizures [1] [2].
- **Gastrointestinal Symptoms:** Nausea, vomiting, abdominal pain, and bloody diarrhea are common early signs [2] [3].

Experimental Workflow for In Vivo Dose Optimization

The following diagram outlines a logical workflow for establishing a safe and effective dosing regimen, integrating the FAQs above.



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